4-[(2-Methylphenyl)sulfanyl]benzoic acid
Description
4-[(2-Methylphenyl)sulfanyl]benzoic acid is a benzoic acid derivative featuring a thioether (sulfanyl) group at the para position of the benzene ring, linked to a 2-methylphenyl substituent. Its molecular formula is C₁₄H₁₂O₂S, with a molecular weight of 244.31 g/mol. The compound’s structure combines the carboxylic acid’s acidity with the hydrophobic and electronic effects of the 2-methylphenylsulfanyl group.
Properties
IUPAC Name |
4-(2-methylphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUWVADZGZZEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenyl)sulfanyl]benzoic acid typically involves the reaction of 2-methylthiophenol with 4-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group of 2-methylthiophenol attacks the bromine-substituted benzene ring of 4-bromobenzoic acid, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
Scientific Research Applications
4-[(2-Methylphenyl)sulfanyl]benzoic acid is utilized in various scientific research fields due to its versatile chemical properties :
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Acidity : Electron-withdrawing groups (e.g., Cl, SCF₃, sulfamoyl) increase the acidity of the benzoic acid moiety compared to the methylsulfanyl group in the target compound. For example, the trifluoromethylthio group in likely reduces the pKa by 1–2 units relative to the target.
- Hydrogen Bonding : Sulfonamide () and tetrazole () groups enhance intermolecular interactions, influencing solubility and crystal packing.
Crystallographic and Packing Behavior
Table 2: Crystal Packing Interactions in Selected Analogues
- The target compound’s crystal packing is expected to rely on O–H···O hydrogen bonds from the carboxylic acid and weak C–H···π interactions due to the 2-methylphenyl group.
- In contrast, tetrazole-containing analogues () form more complex 3D networks via π-π stacking and halogen bonding (C–Br···π), which are absent in the target.
Biological Activity
4-[(2-Methylphenyl)sulfanyl]benzoic acid, with the molecular formula C₁₄H₁₂O₂S, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Weight : 244.31 g/mol
- Structure : The compound consists of a benzoic acid moiety substituted with a 2-methylphenylsulfanyl group. This unique structure allows for specific interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfanyl group can participate in redox reactions, influencing oxidative stress levels within cells. Additionally, the benzoic acid component may modulate enzyme and receptor activities, potentially leading to various therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against multidrug-resistant strains .
Table 1: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Escherichia coli | 75 | |
| Mycobacterium tuberculosis | 100 |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators .
Case Study: In Vitro Evaluation
In a study examining the effects on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC₅₀ = 30 µM) after 48 hours of exposure. The compound was shown to activate caspase pathways, leading to apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 4-[(4-Methylphenyl)sulfanyl]benzoic acid | Low | Moderate |
| 4-(2-methylphenyl)benzoic acid | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
